Sparteine sulfate pentahydrate
CAS No.: 6160-12-9
Cat. No.: VC0001391
Molecular Formula: C15H28N2O4S
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6160-12-9 |
---|---|
Molecular Formula | C15H28N2O4S |
Molecular Weight | 332.5 g/mol |
IUPAC Name | (1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |
Standard InChI | InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+; |
Standard InChI Key | FCEHFCFHANDXMB-KBAUWVDPSA-N |
Isomeric SMILES | C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O |
SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |
Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Sparteine sulfate pentahydrate (CAS 6160-12-9) is a hydrated sulfate salt of the naturally occurring alkaloid (−)-sparteine. Its molecular formula is C₁₅H₃₈N₂O₉S, with a molecular weight of 422.54 g/mol . The pentahydrate form incorporates five water molecules, critical for stabilizing the crystalline structure. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | 135°C | |
Solubility in DMSO | 45 mg/mL (106.5 mM) | |
Boiling Point | 340.9°C at 760 mmHg | |
Flash Point | 148.3°C | |
LogP (Partition Coefficient) | 2.65 |
The compound’s solubility profile favors polar aprotic solvents like dimethyl sulfoxide (DMSO), though aqueous solubility is limited . Its amphiphilic nature, derived from the quinolizidine core and sulfate group, facilitates membrane penetration and target engagement .
Stereochemical Considerations
The (−)-sparteine enantiomer exhibits distinct biological activity compared to its (+)-counterpart. X-ray crystallography confirms the 7S,7aR,14S,14aS configuration, which is essential for its affinity toward voltage-gated sodium channels . The sulfate moiety enhances water solubility while preserving the alkaloid’s ability to chelate divalent cations like Ca²⁺ and Mg²⁺, a property implicated in its antiarrhythmic effects .
Pharmacological Mechanisms and Therapeutic Applications
Sodium Channel Blockade and Antiarrhythmic Activity
As a class 1a antiarrhythmic agent, sparteine sulfate pentahydrate prolongs the cardiac action potential by inhibiting voltage-gated sodium channels (Nav1.5). This blockade reduces phase 0 depolarization velocity, increasing the effective refractory period and stabilizing myocardial excitability . In vitro studies demonstrate an IC₅₀ of 2 μM for nicotinic acetylcholine receptor (nAChR) inhibition, contributing to its ganglionic blocking effects .
Table 2.1: Pharmacodynamic Profile
Target | Effect | Concentration | Source |
---|---|---|---|
Nav1.5 (Cardiac Na⁺ Channel) | Use-dependent blockade | 5–10 μM | |
nAChR | Competitive antagonism | 2 μM | |
L-type Ca²⁺ Channel | Partial inhibition | >20 μM |
Anticonvulsant and Neuropharmacological Effects
Beyond cardiovascular applications, sparteine sulfate pentahydrate exhibits anticonvulsant properties via modulation of central acetylcholine release. A 2016 study by Villalpando-Vargas et al. reported a 40% reduction in seizure frequency in rodent models at doses of 10 mg/kg, attributed to presynaptic inhibition of acetylcholine vesicle exocytosis . This dual activity on peripheral and central neurotransmission positions it as a candidate for treating autonomic hyperactivity and epilepsy .
Route | Symptom | PPE Recommendation |
---|---|---|
Oral | Nausea, arrhythmias | Gloves, eye protection |
Dermal | Irritation, systemic absorption | Nitrile gloves |
Inhalation | Respiratory depression | N95 respirator |
Pharmacokinetic Parameters
The compound exhibits low oral bioavailability (15–20%) due to first-pass metabolism, necessitating intravenous administration for acute arrhythmias. Plasma protein binding exceeds 85%, with a half-life of 4–6 hours and renal excretion as the primary elimination pathway .
Comparative Analysis with Related Antiarrhythmics
Sparteine sulfate pentahydrate’s mechanism parallels quinidine and procainamide, though its dual ion channel and neurotransmitter effects offer broader therapeutic potential. Unlike class 1b agents (e.g., lidocaine), it modifies phase 4 depolarization, making it effective for both atrial and ventricular arrhythmias . Clinical trials comparing it to amiodarone demonstrate comparable efficacy but a superior safety profile concerning thyroid dysfunction .
Emerging Research and Future Directions
Recent studies explore its utility in neuropathic pain and autonomic dysreflexia, leveraging its nAChR antagonism . A 2025 phase II trial (NCT04823091) is evaluating transdermal delivery for Parkinson’s-related sialorrhea, capitalizing on its anticholinergic properties .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume